Mepazine hydrochloride monohydrate
Overview
Description
Mepazine hydrochloride monohydrate is a chemical compound known for its role as a MALT1 inhibitor. It is a derivative of phenothiazine and has been studied for its potential therapeutic applications, particularly in the field of immunology and oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mepazine hydrochloride monohydrate typically involves the reaction of phenothiazine with a methylpiperidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then purified and crystallized to obtain this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes steps such as reaction, purification, and crystallization to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Mepazine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the chemical structure of this compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Mepazine hydrochloride monohydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Mepazine hydrochloride monohydrate exerts its effects by inhibiting the proteolytic activity of MALT1, a key enzyme involved in the regulation of immune responses. By inhibiting MALT1, the compound can modulate various signaling pathways, leading to reduced inflammation and apoptosis in certain cell types . The molecular targets and pathways involved include the NF-κB and AP-1 signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Prochlorperazine: A phenothiazine derivative used to treat nausea and vomiting.
Uniqueness
Mepazine hydrochloride monohydrate is unique due to its specific inhibitory activity against MALT1, which distinguishes it from other phenothiazine derivatives that primarily act on the central nervous system. This unique property makes it a valuable compound for research in immunology and oncology .
Properties
IUPAC Name |
10-[(1-methylpiperidin-3-yl)methyl]phenothiazine;hydrate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S.ClH.H2O/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;;/h2-5,8-11,15H,6-7,12-14H2,1H3;1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEHDGPVRLPOEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80977024 | |
Record name | 10-[(1-Methylpiperidin-3-yl)methyl]-10H-phenothiazine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6146-88-9 | |
Record name | Mepazine hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006146889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-[(1-Methylpiperidin-3-yl)methyl]-10H-phenothiazine--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80977024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PECAZINE HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF6V3D768R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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